
2-Phenylazocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylazocane is a chemical compound with the molecular formula C₁₃H₁₉N It is a member of the azocane family, characterized by an eight-membered nitrogen-containing ring with a phenyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetonitrile with a suitable amine, followed by cyclization using a strong base. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2-Phenylazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: The phenyl group or other substituents on the azocane ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazocane oxides, while reduction can produce phenylazocane amines.
科学研究应用
2-Phenylazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Phenylazocane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
2-Phenylpyrrolidine: A five-membered ring analog with similar structural features.
2-Phenylpiperidine: A six-membered ring analog with comparable properties.
2-Phenylmorpholine: A six-membered ring with an oxygen atom, offering different reactivity.
Uniqueness: 2-Phenylazocane’s eight-membered ring structure distinguishes it from these similar compounds, providing unique steric and electronic properties
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
2-phenylazocane |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13-14H,1-2,6-7,10-11H2 |
InChI 键 |
VUCTXSSFEDZXPV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNC(CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


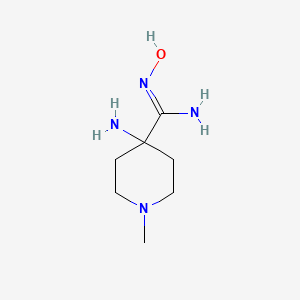
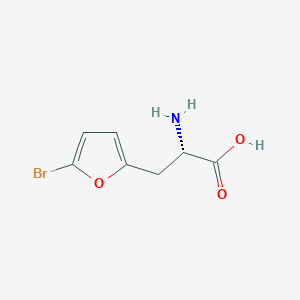

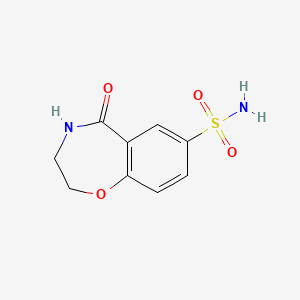
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
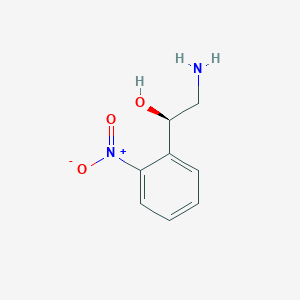
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
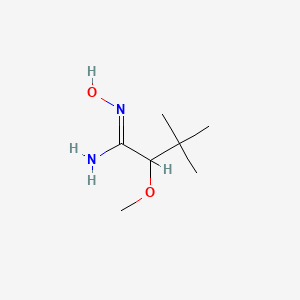
amine](/img/structure/B15273204.png)
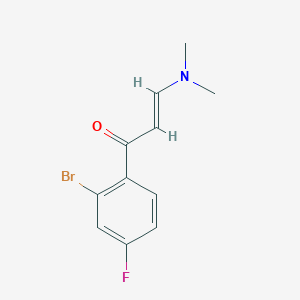
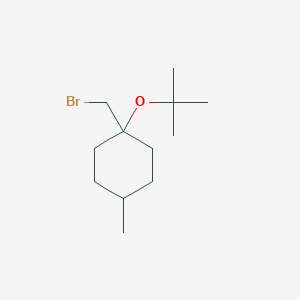
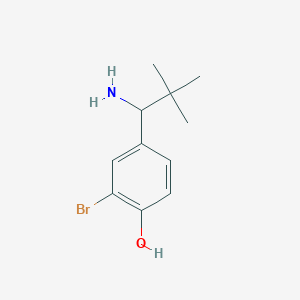
amine](/img/structure/B15273221.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
